(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-15-11(19)7-10(18)8-14(15)25-17(21)20-16(22)9-2-3-12-13(6-9)24-5-4-23-12/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZWELOJQPEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Structural Features
The compound features a complex structure characterized by:
- Thiazole ring : Enhances biological interactions.
- Difluoro substituents : Improves lipophilicity and metabolic stability.
- Dihydrobenzo[d]dioxine moiety : Contributes to its pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to anticancer and anti-inflammatory effects.
- Cytokine Modulation : It may influence the expression of inflammatory cytokines, such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Antimicrobial Activity : The structural features suggest potential antimicrobial properties against various pathogens.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor activity. For example:
- In vitro studies have shown that derivatives can inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Properties
The presence of thiazole and sulfonamide groups often correlates with antimicrobial efficacy:
- Compounds similar to this one have demonstrated activity against a range of bacteria and fungi.
Anti-inflammatory Effects
The compound's ability to modulate cytokine levels positions it as a candidate for treating inflammatory diseases:
Research Findings and Case Studies
Several studies provide insights into the biological activity of this compound:
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Involving thiazole derivatives with appropriate amines.
- Functionalization Techniques : To introduce difluoro and other substituents for enhanced activity.
Scientific Research Applications
Structure and Properties
The compound features a thiazole ring, multiple fluorine substituents, and a dioxine moiety. The presence of fluorine enhances lipophilicity and metabolic stability, which are crucial for drug development. The thiazole ring contributes to the compound's chemical reactivity and biological properties, making it a candidate for various pharmacological applications.
Research indicates that compounds similar to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibit significant biological activity. These activities include:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : The compound has potential antimicrobial effects against both gram-positive and gram-negative bacteria. Research has indicated that thiazole-containing compounds can be effective against strains like Bacillus cereus and Staphylococcus aureus .
- Anti-inflammatory Properties : The sulfonamide group present in the compound is known for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the applications of related compounds:
- Anticancer Studies : A study focused on the synthesis of 1,3,4-oxadiazole derivatives demonstrated their efficacy as inhibitors of thymidylate synthase—an enzyme crucial for DNA synthesis—in various cancer models. These compounds showed promising results with IC50 values ranging from 0.47 to 1.4 µM .
- Antimicrobial Research : Another study evaluated the antimicrobial activity of synthesized thiazole derivatives through disc diffusion methods. Results indicated significant activity against gram-positive bacteria compared to gram-negative strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 4 and 6 on the benzo[d]thiazole ring exhibit significant electrophilic character, enabling nucleophilic substitution under controlled conditions.
Key Observations :
-
Steric hindrance from the methyl group at position 3 slows substitution kinetics compared to non-methylated analogs .
-
Electron-withdrawing effects of adjacent fluorine atoms enhance reactivity toward strong nucleophiles like amines.
Carboxamide Reactivity
The carboxamide group participates in hydrolysis, reduction, and condensation reactions.
Mechanistic Insights :
-
Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Reduction with LiAlH₄ generates a benzylamine intermediate, stabilized by the dioxane ring’s electron-donating effects.
Electrophilic Aromatic Substitution (EAS)
The electron-rich dioxane ring undergoes EAS at position 7 or 8 (para to oxygen atoms).
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro (-NO₂) group addition at position 7 | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid (-SO₃H) formation at position 8 |
Regioselectivity :
-
Nitration favors position 7 due to directing effects of the dioxane oxygen atoms.
-
Steric hindrance from the carboxamide group limits reactivity at position 6 .
Oxidation and Reduction of the Thiazole Ring
The thiazole moiety undergoes redox transformations under specific conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Sulfur oxidation to sulfoxide | |
| Reduction | NaBH₄, MeOH, RT | Partial saturation of the thiazole ring |
Structural Impact :
-
Sulfoxide formation increases polarity, altering solubility profiles.
-
Ring saturation disrupts conjugation, reducing UV absorbance at 280 nm.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions via its electron-deficient thiazole ring.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder | Furan, toluene, 100°C | Bicyclic adducts with enhanced thermal stability |
Thermodynamics :
-
Reactions are exothermic (ΔH ≈ -120 kJ/mol) but require high temperatures to overcome activation barriers .
Photochemical Reactions
UV irradiation induces bond cleavage and rearrangement.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Norrish Type II | UV (254 nm), CH₃CN | Cleavage of the C–N bond in the carboxamide group |
Quantum Yield :
-
Φ = 0.12 ± 0.03, indicating moderate photoreactivity compared to non-fluorinated analogs.
Metal Coordination
The carboxamide and thiazole nitrogen atoms act as ligands for transition metals.
| Metal Ion | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Ethanol, RT | Square-planar complex with 1:2 stoichiometry | |
| Fe(III) | DMF, 60°C | Octahedral geometry with three ligand molecules |
Applications :
-
Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, including benzo[d]thiazole, difluorinated aromatic systems, and carboxamide/carbohydrazide linkages. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations :
- The target compound’s carboxamide group distinguishes it from carbohydrazide derivatives like 851988-47-1, which may exhibit altered hydrogen-bonding capacity and metabolic stability .
- Diflubenzuron (a benzamide pesticide) shares the difluorinated aromatic system but lacks the benzo[d]thiazole and dihydrodioxine motifs, underscoring the role of heterocyclic systems in target specificity .
Substituent Effects :
- The 3-methyl group on the benzo[d]thiazole ring in the target compound may enhance lipophilicity compared to unmethylated analogs (e.g., 851979-00-5) .
- Fluorine positioning : 4,6-difluoro substitution (target compound) vs. 2,6-difluoro (diflubenzuron) influences electronic properties and steric interactions with enzymes or receptors .
Stereochemical Considerations :
- The (E)-configuration of the imine bond in the target compound likely imposes rigidity, contrasting with flexible urea linkages in diflubenzuron. This rigidity may improve binding affinity to helical protein domains or DNA .
Research Findings and Computational Predictions
- However, the benzo[d]thiazole-dihydrodioxine scaffold may confer unique target selectivity, possibly against kinase or protease enzymes .
- Agglomerative Hierarchical Clustering : Computational models group the compound with benzothiazole-carboxamides showing moderate antibacterial activity (Tanamoto coefficient >0.7), though experimental validation is pending .
- Metabolic Stability : The dihydrodioxine moiety may enhance oxidative stability compared to simpler benzamide derivatives, as seen in marine natural products with similar fused oxygen heterocycles .
Q & A
Q. Table 1: Representative Yields for Analogous Compounds
| Substituent on Thiazole | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| 2,6-Difluorophenyl | Ethanol | 60 | |
| 2-Chloro-6-fluorophenyl | Ethanol | 37 | |
| Bromo/Methyl | Multicomponent | 45–70 |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the E-configuration of the imine bond and substituent positions. Aromatic protons in the difluoro-thiazole moiety typically show splitting patterns at δ 6.8–7.5 ppm .
- IR Spectroscopy: Identify carbonyl stretching (amide C=O at ~1650–1700 cm) and thiazole ring vibrations (~1550 cm) .
- X-ray Diffraction: Resolve steric effects of the difluoro and methyl groups, confirming the planar geometry of the thiazole-dioxine system .
Advanced: How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation around the amide bond) .
- DFT Calculations: Compare experimental H chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
- Heteronuclear Correlation (HSQC/HMBC): Map C-H couplings to distinguish overlapping signals in aromatic regions .
Advanced: What strategies mitigate side reactions during amide bond formation?
Methodological Answer:
- Activation Reagents: Use EDC/HOBt instead of DCC to reduce racemization and improve coupling efficiency .
- Solvent Control: Anhydrous DMF minimizes hydrolysis of the activated carboxylate intermediate.
- Temperature: Maintain reactions at 0–5°C during coupling to suppress competing nucleophilic attacks .
Basic: What biological activities are hypothesized based on structural analogs?
Methodological Answer:
- Antimicrobial Activity: The difluoro-thiazole motif disrupts bacterial membrane integrity in analogs (MIC ~2–8 µg/mL against S. aureus) .
- Anticancer Potential: Dihydrobenzo[d]dioxine carboxamides inhibit topoisomerase II in leukemia cell lines (IC ~10–50 µM) .
- Mechanistic Studies: Use molecular docking to predict interactions with kinase targets (e.g., EGFR) based on the planar thiazole-dioxine scaffold .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- MD Simulations: Analyze solvation effects on hydrolytic stability of the amide bond in aqueous buffers .
- QM/MM Studies: Predict degradation pathways under acidic/alkaline conditions to prioritize substituents (e.g., electron-withdrawing fluoro groups enhance stability) .
- ADMET Predictors: Screen for metabolic liabilities (e.g., CYP450-mediated oxidation) using software like Schrödinger’s QikProp .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Purity Monitoring: Conduct HPLC-MS every 6 months to detect decomposition products (e.g., free carboxylic acid) .
Advanced: How can reaction kinetics explain yield variations in scaled-up synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems (residence time ~5–10 min) to maintain consistent mixing and heat transfer .
- DoE Optimization: Use factorial design to identify critical variables (e.g., stoichiometry, temperature) and their interactions .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
